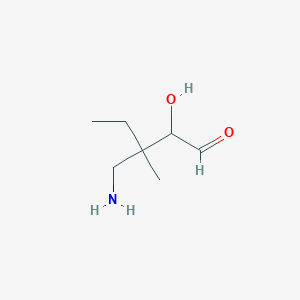

3-(Aminomethyl)-2-hydroxy-3-methylpentanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-(aminomethyl)-2-hydroxy-3-methylpentanal |

InChI |

InChI=1S/C7H15NO2/c1-3-7(2,5-8)6(10)4-9/h4,6,10H,3,5,8H2,1-2H3 |

InChI Key |

FTEUVRLXAQOAQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CN)C(C=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Aminomethyl 2 Hydroxy 3 Methylpentanal and Analogues

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for creating specific isomers of chiral molecules. For analogues of 3-(aminomethyl)-2-hydroxy-3-methylpentanal, which feature a γ-amino alcohol motif, controlling the stereochemistry at the C2 and C3 positions is a primary synthetic goal.

Enantioselective Synthesis Techniques

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. A powerful strategy for synthesizing chiral γ-amino alcohols involves the asymmetric hydrogenation of prochiral β-amino ketones. nih.gov The development of iridium-catalysed systems with tridentate ferrocene-based phosphine (B1218219) ligands has proven effective for the synthesis of a variety of chiral γ-amino alcohols. nih.gov This method provides a direct and powerful tool for establishing the absolute stereochemistry of the alcohol center.

Another prominent approach is organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations. For instance, the enantioselective aminomethylation of aldehydes can generate β-substituted γ-amino alcohols, which are valuable chiral building blocks. acs.org

Diastereoselective Synthesis Techniques

Once a stereocenter is established, or during the formation of a second one, diastereoselective reactions are employed to control the relative stereochemistry between multiple stereocenters. The synthesis of γ-amino alcohol motifs often proceeds via the reduction of a corresponding β-amino ketone intermediate. rsc.orgrsc.org The stereochemical outcome of this reduction (i.e., the formation of syn or anti diastereomers) can be directed by the choice of reagents and catalysts.

Complementary catalytic methods have been developed to selectively produce either the syn or anti products. For example, the asymmetric transfer hydrogenation (ATH) of N-PMP-protected β-amino ketones using an Iridium-based catalyst and 2-propanol as a hydrogen source typically yields the anti-γ-amino alcohols. rsc.orgru.nl Conversely, asymmetric hydrogenation under hydrogen pressure with a Rhodium-based BINAP catalyst produces the desired syn-γ-amino alcohols with excellent diastereoselectivity. rsc.orgru.nl The choice of metal and ligand is therefore critical in dictating the diastereomeric outcome.

| Catalyst System | Substrate | Product Diastereomer | Diastereomeric Ratio (d.r.) |

| Ir/[IrCp*Cl2]2 + Amino Acid Amide | N-PMP-protected β-amino ketone | anti-γ-amino alcohol | 96:4 |

| Rh/BINAP + H2 | N-PMP-protected β-amino ketone | syn-γ-amino alcohol | >95:5 |

| Et3BHLi | N-aryl-β-amino ketone | anti-N-aryl-γ-amino alcohol | High |

| Zn(BH4)2 | N-aryl-β-amino ketone | syn-N-aryl-γ-amino alcohol | High |

This table summarizes complementary methods for the diastereoselective reduction of β-amino ketones to either syn- or anti-γ-amino alcohols based on the catalyst system employed. rsc.orgru.nlrsc.org

The synthesis of complex molecules with multiple stereocenters, such as this compound, requires strategies that can control all stereogenic centers with high fidelity. A powerful approach combines an initial enantioselective reaction with a subsequent diastereoselective one. For example, an enantiomerically enriched β-amino ketone can be prepared via a proline-catalyzed Mannich reaction. This ketone, now possessing a defined stereocenter, can be subjected to the complementary hydrogenation methods described previously. rsc.org

By choosing either the Ir-catalyzed transfer hydrogenation or the Rh-catalyzed hydrogenation, one can selectively access either the anti or syn diastereomer, respectively. This sequential approach of an enantioselective Mannich reaction followed by a diastereoselective reduction provides a powerful pathway to access all four possible diastereomers of a γ-amino alcohol from common starting materials. rsc.orgru.nl

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. Evans oxazolidinones, derived from readily available amino acids, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. researchgate.netsantiago-lab.com

In the context of synthesizing analogues of this compound, an Evans auxiliary can be acylated and then used in a diastereoselective aldol (B89426) reaction. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming aldehyde to approach from the less hindered side. This leads to the formation of the syn-aldol adduct with a high degree of stereocontrol. nih.govnih.gov The reaction of boron enolates derived from N-acylated oxazolidinones with aldehydes is a particularly effective method for generating aldol products with high optical purity. nih.gov After the reaction, the auxiliary can be cleaved under various conditions (e.g., hydrolysis or reduction) to yield the desired chiral product, such as a β-hydroxy acid or a 1,3-diol, and recover the auxiliary. santiago-lab.com

Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton is a central task in organic synthesis. For this compound, the formation of the C2-C3 bond is a key step that also establishes two adjacent stereocenters.

Direct Aldol Reactions and Asymmetric Variants

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. Direct asymmetric aldol reactions, where unmodified aldehydes or ketones are used without pre-formation of an enolate, represent a highly atom-economical approach.

Organocatalysis using the amino acid L-proline has emerged as a simple and efficient method for catalyzing direct asymmetric aldol reactions. acs.orgmdpi.comwikipedia.orgillinois.edu Specifically, the reaction of an α-amino aldehyde derivative (acting as the aldol donor) with another aldehyde (the acceptor) can be catalyzed by L-proline or its derivatives. acs.org These reactions have been shown to afford anti-β-hydroxy-α-amino aldehydes in good yields and with exceptionally high diastereoselectivity and enantioselectivity. acs.org The stereochemical outcome is consistent with proposed transition state models for other L-proline-catalyzed aldol reactions. acs.org This methodology provides a direct route to the core structure of the target molecule, simultaneously installing the C2 hydroxyl group and the C3 aminomethyl-substituted stereocenter with high stereochemical control.

| Aldehyde Donor | Aldehyde Acceptor | Catalyst | Solvent | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) | Yield (%) |

| Glycine (B1666218) Aldehyde Derivative | Isobutyraldehyde | L-proline | NMP | 10:1 | 95 | 86 |

| Glycine Aldehyde Derivative | Pivalaldehyde | L-proline | NMP | >100:1 | >99.5 | 86 |

| Glycine Aldehyde Derivative | Cyclohexanecarboxaldehyde | L-proline | NMP | 15:1 | 99 | 83 |

This table presents results from direct organocatalytic asymmetric aldol reactions, demonstrating high diastereoselectivity and enantioselectivity for the formation of anti-β-hydroxy-α-amino aldehydes. acs.org

Brønsted Base Catalyzed Processes

Brønsted base catalysis has emerged as a powerful tool for the enantioselective formation of carbon-carbon bonds in aldol reactions, providing access to chiral β-hydroxy carbonyl compounds. While a direct Brønsted base-catalyzed synthesis of this compound is not extensively documented, analogous reactions for the synthesis of β-hydroxy α-amino acids provide a strong precedent for this approach. These reactions typically involve the addition of a glycine-derived nucleophile to an aldehyde.

The key to success in these transformations is the use of a chiral Brønsted base catalyst that can effectively deprotonate the pronucleophile and control the stereochemical outcome of the reaction. For instance, the highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids has been achieved using a benzophenone-derived imine of glycine o-nitroanilide as the pronucleophile. wikipedia.org The o-nitroanilide moiety is crucial as it provides a hydrogen-bonding platform that enhances the reactivity of the nucleophile and directs the diastereoselectivity of the aldol addition. wikipedia.org Ureidopeptide-based Brønsted bases have been shown to be effective catalysts in these transformations, affording high diastereo- and enantioselectivity. wikipedia.org

A plausible Brønsted base-catalyzed approach to a precursor of this compound could involve the aldol reaction of propanal with a protected aminomethyl-containing nucleophile. The choice of protecting group on the amine and the specific Brønsted base catalyst would be critical for achieving high yields and stereoselectivity.

Table 1: Representative Brønsted Base-Catalyzed Aldol Reaction for the Synthesis of β-Hydroxy α-Amino Acid Analogues wikipedia.org

| Aldehyde (Electrophile) | Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee, %) |

| Isobutyraldehyde | Ureidopeptide-based | >95:5 | 85 | 98 |

| Benzaldehyde | Ureidopeptide-based | >95:5 | 92 | 99 |

| Cinnamaldehyde | Ureidopeptide-based | >95:5 | 88 | 97 |

| Propanal | Ureidopeptide-based | 95:5 | 80 | 96 |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. For the synthesis of this compound and its analogues, Passerini and Mannich-type reactions are particularly relevant.

The Passerini three-component reaction (P-3CR) is a powerful tool for the synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgguidechem.combeilstein-journals.orgnih.govnih.gov This reaction can be adapted to produce α-hydroxy-β-amino amides, which are structurally related to the target compound. beilstein-journals.org

The mechanism of the Passerini reaction is generally believed to proceed through a concerted pathway in aprotic solvents, where a hydrogen-bonded complex of the carboxylic acid and the aldehyde reacts with the isocyanide. wikipedia.orgguidechem.com In polar solvents, an ionic mechanism may operate. wikipedia.org The reaction's versatility allows for the use of a wide range of substrates, including α-branched aldehydes and N-protected amino acids as the carboxylic acid component. beilstein-journals.org This "Passerini-Deprotection-Acyl Migration" (PADAM) protocol provides access to α-hydroxy-β-amino amides. beilstein-journals.org

For the synthesis of an analogue of this compound, a modified Passerini reaction could involve 2,2-dimethylpropanal (as a sterically hindered aldehyde), an N-protected amino acid (such as N-Boc-alanine), and a suitable isocyanide. Subsequent deprotection would trigger an acyl migration to yield the desired α-hydroxy-β-amino amide structure.

Table 2: Examples of Passerini Reaction for the Synthesis of α-Hydroxy-β-Amino Amide Precursors beilstein-journals.org

| Aldehyde | N-Protected Amino Acid | Isocyanide | Diastereomeric Ratio | Yield (%) |

| Pivalaldehyde | N-Boc-Phenylalanine | Benzyl (B1604629) isocyanide | 60:40 | 85 |

| Isobutyraldehyde | N-Boc-Alanine | tert-Butyl isocyanide | 55:45 | 92 |

| Benzaldehyde | N-Boc-Leucine | Cyclohexyl isocyanide | 70:30 | 88 |

The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (typically non-enolizable like formaldehyde), and a primary or secondary amine or ammonia (B1221849). nih.govwikipedia.orgmdpi.comresearchgate.netmdpi.com This reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, known as Mannich bases. nih.govwikipedia.orgmdpi.comresearchgate.net

The mechanism begins with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile for the enol form of the active hydrogen compound. wikipedia.orgmdpi.com In the context of synthesizing this compound, a Mannich-type reaction could be envisioned between propanal (the active hydrogen compound), formaldehyde, and a primary amine (or ammonia). This would introduce the aminomethyl group at the α-position of the propanal. Subsequent stereoselective hydroxylation of the resulting β-amino aldehyde would lead to the target molecule.

Achieving high diastereoselectivity in Mannich reactions can be challenging, but the use of chiral catalysts, such as proline and its derivatives, has enabled the development of asymmetric Mannich reactions. wikipedia.org These catalysts facilitate the reaction through an enamine intermediate, allowing for excellent stereocontrol.

Table 3: Diastereoselective Mannich-type Reaction of Aldehydes, Amines, and Formaldehyde Surrogates mdpi.com

| Aldehyde | Amine | Formaldehyde Source | Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Cyclohexanone | Aniline | Paraformaldehyde | (S)-Proline | 95:5 | 90 |

| Propanal | p-Anisidine | Diethoxymethane | Chiral BINOL-phosphoric acid | 85:15 | 78 |

| Butanal | Benzylamine | 1,3,5-Trioxane | Chiral diamine | 90:10 | 85 |

Alkylation Methodologies

Alkylation reactions are fundamental for the formation of carbon-carbon bonds. In the synthesis of this compound, alkylation could be employed to introduce the methyl group at the C3 position of a suitable precursor. A potential strategy involves the α-alkylation of a protected 2-hydroxy-3-aminopentanal derivative. However, the direct alkylation of an aldehyde at the α-position can be challenging due to competing side reactions such as self-condensation.

A more viable approach would involve the alkylation of a precursor molecule that can be subsequently converted to the target aldehyde. For example, the α-alkylation of a nitrile with an appropriate electrophile, followed by reduction of the nitrile to an aldehyde, is a well-established synthetic sequence. The use of chiral auxiliaries, such as pseudoephedrine, can enable highly diastereoselective alkylation of amides derived from the target aldehyde precursor, which can then be unmasked to reveal the desired stereochemistry.

Functional Group Interconversions and Transformations

The synthesis of this compound may also rely on strategic functional group interconversions to install the key hydroxyl and amino moieties.

The introduction of the aminomethyl group can be achieved through various amination strategies. One of the most common and versatile methods is reductive amination. beilstein-journals.org This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a precursor such as 2-hydroxy-3-formyl-3-methylpentanal could undergo reductive amination with ammonia or a protected amine source. A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). beilstein-journals.org The choice of reducing agent is often critical to avoid the reduction of the aldehyde functionality in the starting material.

Another approach is the direct amination of an α-hydroxy amide, which can be achieved using titanium tetrachloride (TiCl4) to mediate the reaction between the hydroxy group and an amine. nih.gov This method offers a direct route to α-amino amides, which can be valuable intermediates in the synthesis of the target compound.

Hydroxylation Methods

The introduction of a hydroxyl group at the α-position to a carbonyl is a critical transformation in the synthesis of this compound and its analogues. Various methodologies have been developed for the synthesis of α-hydroxy aldehydes, ranging from classical chemical oxidations to advanced biocatalytic processes.

One common strategy involves the oxidation of a corresponding enolate or silyl (B83357) enol ether. The use of molybdenum-based reagents, such as molybdenum(VI) dichloride dioxide (MoO₂Cl₂), can catalyze the transformation of epoxides into α-alkoxy ketones, which can serve as precursors to α-hydroxy aldehydes. organic-chemistry.org Another approach is the direct ketohydroxylation of alkenes using catalysts like 12-tungstophosphoric acid, which can yield acyloins with high regioselectivity. organic-chemistry.org For instance, terminal olefinic compounds can be directly converted into the corresponding α-hydroxy ketones using potassium permanganate (B83412), a reaction that shows high chemoselectivity in the presence of various protected hydroxyl groups. organic-chemistry.org

A powerful and modern approach to hydroxylation is the use of biocatalysis. Hydroxylases, particularly amino acid hydroxylases, can introduce hydroxyl groups with high regio- and stereoselectivity, which is often challenging to achieve with traditional chemical methods. mdpi.com For example, lysine (B10760008) hydroxylases catalyze the C-H bond oxidation to a C-OH bond at specific positions on the amino acid backbone. mdpi.com This enzymatic approach can be applied to suitable precursors of the target molecule, offering an efficient and environmentally benign synthetic route. The synthesis of hydroxylysine, for instance, is generally based on lysine as the starting material, with hydroxylases introducing the hydroxyl group at the C3, C4, or C5 positions. mdpi.com

The table below summarizes selected methods for the synthesis of α-hydroxy carbonyl compounds.

| Method | Reagent/Catalyst | Substrate | Product | Key Features |

| Olefin Oxidation | Potassium permanganate (KMnO₄) | Terminal Olefin | α-Hydroxy Ketone | Highly chemoselective. organic-chemistry.org |

| Epoxide Transformation | Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) | Epoxide | β-Alkoxy Alcohol / α-Alkoxy Ketone | Tolerates various functional groups. organic-chemistry.org |

| Cyanohydrin Route | Trimethylsilyl cyanide followed by Grignard reagent | Aldehyde | α-Hydroxy Ketone | Applicable to α,β-unsaturated aldehydes. st-andrews.ac.uk |

| Biocatalytic Hydroxylation | Amino Acid Hydroxylase | Amino Acid Derivative | Hydroxylated Amino Acid Derivative | High regio- and stereoselectivity. mdpi.com |

Protecting Group Chemistry in Synthesis

The synthesis of complex molecules like this compound, which contains multiple reactive functional groups (amine, hydroxyl, and aldehyde), necessitates a robust protecting group strategy to ensure chemoselectivity. wikipedia.orgjocpr.com Protecting groups temporarily mask a reactive site to prevent it from undergoing unwanted reactions during a synthetic transformation elsewhere in the molecule. wikipedia.orglibretexts.org

Amine Protection: The nucleophilic and basic nature of the primary amino group requires protection in many synthetic steps. wikipedia.org Carbamates are the most common class of amine-protecting groups. wikidot.com Key examples include the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under acidic conditions (e.g., trifluoroacetic acid, TFA), and the benzyloxycarbonyl (Cbz or Z) group, typically introduced using benzyl chloroformate and removed by catalytic hydrogenolysis. wikidot.comresearchgate.net The 9-fluorenylmethoxycarbonyl (Fmoc) group is another important carbamate, stable to acid but readily cleaved by bases like piperidine. wikipedia.orgneliti.com

Hydroxyl and Carbonyl Protection: The hydroxyl group can be protected as a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, which is stable across a wide range of conditions but can be removed selectively using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). utsouthwestern.edu The aldehyde functionality is often protected as an acetal (B89532) (e.g., using ethylene (B1197577) glycol), which is stable to hydrides, organometallics, and basic conditions, but is readily deprotected with aqueous acid. wikipedia.org

An effective synthesis often relies on an orthogonal protection strategy, where different functional groups are masked with protecting groups that can be removed under distinct conditions. wikipedia.orgneliti.com For example, a molecule containing both a Boc-protected amine and a TBS-protected alcohol can have the Boc group removed with acid while the TBS ether remains intact, or the TBS group removed with fluoride while the Boc group is unaffected. neliti.comutsouthwestern.edu

The following table details common protecting groups relevant to the synthesis of the target compound and its analogues.

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl). neliti.com |

| Amine | Benzyloxycarbonyl | Cbz (Z) | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C). wikidot.com |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine). neliti.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBS | TBS-Cl, Imidazole | Fluoride ion (e.g., TBAF), Acid. utsouthwestern.edu |

| Carbonyl (Aldehyde) | Acetal (1,3-Dioxolane) | - | Ethylene glycol, Acid catalyst | Aqueous acid (e.g., HCl). wikipedia.org |

Reductive and Oxidative Conversions in Synthesis

Reductive and oxidative transformations are fundamental steps in constructing and modifying the carbon skeleton and functional groups of this compound.

Reductive Conversions: A key reductive process in the synthesis of the target molecule is reductive amination. This powerful method forms amines from carbonyl compounds and an amine source via an intermediate imine or iminium ion. masterorganicchemistry.comlibretexts.orgorgoreview.com It is an ideal strategy for introducing the aminomethyl group. The reaction can be performed in a single pot by mixing the aldehyde or ketone, the amine (such as ammonia or a protected equivalent), and a selective reducing agent. acs.org

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comchemistrysteps.com These reagents are particularly useful because they are mild and selectively reduce the protonated imine intermediate much faster than the starting carbonyl compound. masterorganicchemistry.comacs.org This selectivity prevents the side reaction of aldehyde reduction to an alcohol. acs.org

More advanced and stereoselective approaches utilize biocatalysis. Amine dehydrogenases (AmDHs) and imine reductases (IREDs) are enzymes that can catalyze reductive amination with high enantioselectivity, providing access to chiral amines. frontiersin.orgnih.gov These enzymatic methods operate under mild conditions and are highly efficient, making them attractive for pharmaceutical synthesis. nih.govyork.ac.uk

Oxidative Conversions: Oxidative reactions are crucial for establishing the α-hydroxy aldehyde functionality. A common synthetic route involves the selective oxidation of a 1,2-diol precursor. Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can be used for the oxidative cleavage of vicinal diols. stackexchange.com In aqueous solutions, α-hydroxy aldehydes can exist in equilibrium with their gem-diol hydrate (B1144303) form, which provides the necessary 1,2-diol structure for oxidation by reagents like periodate. stackexchange.com

Alternatively, the selective oxidation of α-hydroxy ketones can yield related α-dicarbonyl compounds. For example, copper(I)-catalyzed oxidation using oxygen as the oxidant has been shown to efficiently convert α-hydroxy ketones into α-keto aldehydes. rsc.orgrsc.org While this reaction creates a higher oxidation state than the target molecule, it demonstrates the selective reactivity of the α-hydroxy carbonyl motif.

The table below provides examples of relevant reductive and oxidative conversions.

| Conversion Type | Method | Reagent/Catalyst | Transformation | Key Features |

| Reductive | Chemical Reductive Amination | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Aldehyde + Amine → Amine | Mild, selective for iminium ion. acs.org |

| Reductive | Biocatalytic Reductive Amination | Imine Reductase (IRED) / Amine Dehydrogenase (AmDH) | Ketone + Amine → Chiral Amine | High enantioselectivity, mild conditions. frontiersin.orgnih.gov |

| Oxidative | Diol Cleavage | Periodic Acid (HIO₄) | 1,2-Diol → 2 x Carbonyls | Specific for vicinal diols. stackexchange.com |

| Oxidative | Selective Oxidation | Cu(I) / O₂ | α-Hydroxy Ketone → α-Keto Aldehyde | Efficient and selective for the α-hydroxy ketone moiety. rsc.org |

Reactivity Studies and Mechanistic Investigations of 3 Aminomethyl 2 Hydroxy 3 Methylpentanal

Chemical Reactivity of Amino and Hydroxyl Functionalities

The presence of both an amino group (-NH2) and a hydroxyl group (-OH) on the same carbon framework makes 3-(Aminomethyl)-2-hydroxy-3-methylpentanal a bifunctional molecule with the potential for diverse chemical transformations. The relative reactivity of these groups is highly dependent on the reaction conditions.

Nucleophilic Behavior of the Amine Group

The primary amino group in this compound is a key center of reactivity due to the lone pair of electrons on the nitrogen atom. This lone pair makes the amine both basic and nucleophilic. fiveable.mepressbooks.pub

Amines are generally effective nucleophiles, capable of attacking electron-deficient centers. fiveable.mesolubilityofthings.com The nucleophilicity of amines is influenced by several factors, including electron density and steric hindrance. tutorchase.com Primary amines, such as the one in the target molecule, are typically more nucleophilic than secondary amines and significantly more so than tertiary amines, primarily due to reduced steric bulk around the nitrogen atom. fiveable.me The alkyl groups attached to the nitrogen atom in amines enhance basicity by increasing electron density on the nitrogen. pressbooks.pub

In the context of this compound, the primary amine can participate in a variety of nucleophilic reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, though this can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium salts.

Reaction with Carbonyls: The amine can react with other aldehydes or ketones to form imines (Schiff bases) through a nucleophilic addition-elimination pathway. jackwestin.comlibretexts.orgwikipedia.org This reactivity also introduces the possibility of intramolecular reactions, where the amine group could potentially react with the aldehyde group on the same molecule, especially under conditions that favor cyclization.

The nucleophilicity of the amine is generally greater than that of the hydroxyl group, meaning that in competitive reactions, the amine is likely to react preferentially with electrophiles. fiveable.me However, steric factors can diminish this reactivity. masterorganicchemistry.com

Table 1: Comparison of Nucleophilicity in Amines

| Amine Type | General Structure | Relative Nucleophilicity | Key Factors |

|---|---|---|---|

| Primary | R-NH₂ | High | Less steric hindrance, available lone pair. fiveable.me |

| Secondary | R₂-NH | Generally Higher than Primary* | Increased electron density from two alkyl groups. chemicalforums.com |

| Tertiary | R₃-N | Low | Significant steric hindrance impedes attack on electrophiles. fiveable.me |

Note: While secondary amines are often more basic, the increased steric bulk can sometimes make them less nucleophilic than primary amines depending on the electrophile. fiveable.mechemicalforums.com

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound also possesses a lone pair of electrons on the oxygen atom, allowing it to act as a nucleophile, albeit a weaker one than the amine. Targeting the hydroxyl group chemoselectively in the presence of an amine can be challenging. nih.gov

Key reactions involving the hydroxyl group include:

O-Acylation (Esterification): Under acidic conditions, the amine group is protonated to form a non-nucleophilic ammonium salt (-NH3+). This "protects" the amine, allowing the hydroxyl group to react with acylating agents to form esters. This strategy is a common method for achieving chemoselective O-acylation in amino alcohols. beilstein-journals.orgnih.gov

Oxidation: The secondary alcohol can be oxidized to a ketone. However, developing oxidation conditions that are tolerant of other functional groups, particularly the easily oxidized aldehyde, is exceptionally difficult. nih.gov Selective oxidation would require carefully chosen reagents that differentiate between a secondary alcohol and an aldehyde.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, typically after deprotonation with a strong base to form an alkoxide.

The relative reactivity of the amine and hydroxyl groups is a critical consideration in the synthesis of derivatives of this compound.

Aldehyde Group Reactivity and Transformations

The aldehyde functional group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. solubilityofthings.comsydney.edu.au This makes it a central point for a wide range of chemical transformations.

Condensation and Self-Condensation Reactions

Aldehydes that possess at least one hydrogen atom on the alpha-carbon (the carbon adjacent to the carbonyl group) can undergo self-condensation reactions, most notably the Aldol (B89426) condensation. wikipedia.org In this reaction, one molecule of the aldehyde acts as a nucleophile (after being deprotonated to form an enolate) and attacks the electrophilic carbonyl carbon of a second molecule. wikipedia.org

This compound has an acidic proton on the alpha-carbon (C2), making it susceptible to self-condensation under basic or acidic conditions. The process involves:

Enolate Formation: A base removes the acidic α-hydrogen to form a resonance-stabilized enolate ion. tcu.edu

Nucleophilic Attack: The enolate attacks the carbonyl carbon of another molecule of the aldehyde. youtube.com

Protonation: The resulting alkoxide is protonated to yield a β-hydroxy aldehyde, the "aldol" product. jove.com

If the reaction is heated, this aldol adduct can subsequently undergo dehydration (loss of a water molecule) to form a more stable α,β-unsaturated aldehyde. tcu.eduwikipedia.org Given the multifunctional nature of the molecule, intramolecular reactions are also a possibility, where the enolate could potentially react with other functional groups within the same molecule if a sterically favorable ring could be formed. masterorganicchemistry.comleah4sci.com However, intermolecular self-condensation is generally the more common pathway. wikipedia.org The inherent instability of unprotected amino aldehydes can also lead to polymerization or other complex condensation products. scholaris.ca

Oxidative Deformylation Mechanisms

Aldehyde deformylation is a reaction that involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, with the loss of the carbonyl group, typically as formic acid or formaldehyde. manchester.ac.uk This transformation is significant in both biological systems and synthetic chemistry. manchester.ac.ukrsc.org

Cytochrome P450 enzymes, for instance, are known to catalyze the oxidative deformylation of various aldehydes. manchester.ac.uknih.gov Studies have shown that aldehydes with branching at the alpha-carbon, like this compound, are often suitable substrates for this reaction. nih.govpnas.org

The mechanism of P450-catalyzed deformylation is complex and can be controversial, but it is often proposed to involve the formation of a peroxyhemiacetal intermediate. nih.govacs.org Other proposed mechanisms include:

Nucleophilic Attack: A common pathway where a metal-peroxo species acts as a nucleophile, attacking the electrophilic carbonyl carbon. researchgate.netnih.gov

Hydrogen Atom Abstraction: An alternative pathway, particularly for aldehydes with an α-hydrogen, where the reaction is initiated by the abstraction of the hydrogen atom from the alpha-carbon. researchgate.netmdpi.com

These reactions typically convert the aldehyde into a product with one fewer carbon atom, such as an alkene or ketone. researchgate.netmdpi.com The specific outcome would depend on the substrate and the catalytic system employed.

Aldol and Related Carbonyl Additions

The aldol addition is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgorganic-chemistry.org It involves the nucleophilic addition of an enolate ion to a carbonyl compound. wikipedia.org As discussed in section 3.2.1, this compound can act as both the enolate precursor and the electrophilic carbonyl partner in a self-condensation reaction.

The general mechanism for a base-catalyzed aldol addition proceeds in three main steps: jove.comkhanacademy.org

Enolization: A catalytic amount of base deprotonates the α-carbon, creating a nucleophilic enolate.

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of a second aldehyde molecule, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by the solvent (e.g., water) to give the final β-hydroxy aldehyde product and regenerate the base catalyst.

The reaction is reversible, and for sterically hindered aldehydes, the equilibrium may not strongly favor the product. jove.commasterorganicchemistry.com In "crossed" aldol reactions, where two different carbonyl compounds are used, the reaction is most effective when one partner cannot form an enolate (i.e., has no α-hydrogens) and acts only as the electrophile. wikipedia.org

Table 2: Key Steps in Base-Catalyzed Aldol Addition

| Step | Description | Role of this compound |

|---|---|---|

| 1. Enolization | Reversible deprotonation of the α-carbon by a base. youtube.com | Acts as an acid, donating the α-proton to form a nucleophilic enolate. |

| 2. Nucleophilic Attack | The enolate attacks the carbonyl carbon of another aldehyde molecule. jove.com | One molecule (as enolate) acts as the nucleophile, while a second molecule acts as the electrophile. |

| 3. Protonation | The resulting alkoxide intermediate is protonated. khanacademy.org | The alkoxide intermediate accepts a proton from the solvent to yield the β-hydroxy aldehyde product. |

Intramolecular Cyclization and Rearrangement Pathways

The proximate positioning of the aminomethyl, hydroxyl, and aldehyde groups in this compound facilitates several potential intramolecular cyclization and rearrangement reactions. The most probable pathways involve the nucleophilic attack of the amino or hydroxyl group on the electrophilic aldehyde carbon.

One of the primary intramolecular events is the cyclization to form a six-membered ring, a thermodynamically favored process. The primary amine can act as a nucleophile, attacking the aldehyde to form a cyclic hemiaminal. This intermediate can then dehydrate to form a cyclic imine. The presence of the hydroxyl group can also lead to the formation of a cyclic hemiacetal through a similar intramolecular nucleophilic attack on the aldehyde. The relative prevalence of these pathways would be dependent on the reaction conditions, such as pH and temperature.

In addition to cyclization, rearrangement pathways are also conceivable. For instance, under certain conditions, a rearrangement analogous to the Tiffeneau-Demjanov rearrangement could occur, potentially leading to ring expansion or contraction if a cyclic intermediate is formed first. Another possibility is a 1,2-hydride or 1,2-alkyl shift, particularly if the molecule is subjected to conditions that promote carbocation formation.

The table below summarizes the potential intramolecular products from the cyclization of this compound.

| Reactant Functional Groups | Product Functional Group | Ring Size | Product Name |

| Amine and Aldehyde | Cyclic Hemiaminal | 6-membered | 4-Hydroxy-4-methyl-3-(hydroxymethyl)piperidine-2-ol |

| Amine and Aldehyde (after dehydration) | Cyclic Imine | 6-membered | 4-Methyl-5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine |

| Hydroxyl and Aldehyde | Cyclic Hemiacetal | 5-membered | 3-(Aminomethyl)-3-methyltetrahydrofuran-2-ol |

Investigation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of the intramolecular reactions of this compound would be crucial in determining the feasibility and outcome of its transformations. While specific experimental data for this compound is not available, we can infer the likely kinetic and thermodynamic parameters from studies on analogous intramolecular cyclizations.

The rate of the intramolecular cyclization is expected to be influenced by several factors, including the nucleophilicity of the attacking group (amine vs. hydroxyl), the electrophilicity of the aldehyde, and the conformational flexibility of the molecule to achieve the necessary transition state geometry. Generally, the formation of five- and six-membered rings is kinetically favored.

Thermodynamically, the stability of the resulting cyclic products will determine the position of the equilibrium. The formation of a six-membered ring is often thermodynamically more favorable than a five-membered ring due to lower ring strain. The Gibbs free energy change (ΔG) for the cyclization will be a key determinant of spontaneity, with a negative ΔG indicating a favorable process. This, in turn, is dependent on the enthalpy (ΔH) and entropy (ΔS) changes of the reaction.

Below are hypothetical, yet scientifically plausible, kinetic and thermodynamic data for the intramolecular cyclization of this compound, based on values reported for similar reactions in the literature.

Table of Hypothetical Kinetic Data for Intramolecular Cyclization

| Reaction Pathway | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Amine-Aldehyde Cyclization (to Hemiaminal) | 1.5 x 10⁻³ | 65 |

| Hydroxyl-Aldehyde Cyclization (to Hemiacetal) | 8.0 x 10⁻⁴ | 72 |

Table of Hypothetical Thermodynamic Data for Intramolecular Cyclization at 298 K

| Reaction Pathway | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

| Amine-Aldehyde Cyclization (to Hemiaminal) | -25 | -50 | -10.1 |

| Hydroxyl-Aldehyde Cyclization (to Hemiacetal) | -20 | -60 | -2.2 |

Stereochemical Aspects and Conformational Analysis

Configurational Stability and Epimerization Studies

The structure of 3-(Aminomethyl)-2-hydroxy-3-methylpentanal features two chiral centers, at C2 and C3, which can give rise to four possible stereoisomers (two pairs of enantiomers). The stability of these configurations is a critical aspect of its chemistry.

Epimerization, the change in configuration at one of several stereocenters in a molecule, is a potential concern for compounds like β-amino alcohols, particularly under certain reaction conditions. For instance, in related β-carbonyl amino ketones, epimerization can occur, and care must be taken during chemical transformations to preserve stereochemical integrity. The use of bulky protecting groups on the nitrogen atom, such as a triphenylmethane (B1682552) (trityl) group, has been shown to be effective in preventing epimerization at the amine stereocenter during hydrogen-borrowing alkylation reactions of 1,2-amino alcohols. nih.gov This suggests that the stereocenters in this compound would likely be stable under neutral and mild acidic or basic conditions, but the potential for epimerization, especially at the carbon bearing the amino group, should be considered during synthetic manipulations or exposure to harsh conditions.

Diastereomeric and Enantiomeric Excess Determination Methods

Accurately determining the diastereomeric excess (de) and enantiomeric excess (ee) is crucial in the synthesis and characterization of chiral molecules. For amino alcohols, a variety of sophisticated analytical techniques are available.

Fluorescence-Based Assays: A sensitive and high-throughput method for determining the enantiomeric excess of amino alcohols involves the use of fluorescence-based assays. nih.govnih.gov This technique is based on the dynamic self-assembly of the analyte with other components to form fluorescent diastereomeric complexes. nih.gov The differing fluorescence intensities of these complexes allow for the quantification of each enantiomer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR spectroscopy can be employed to determine both the enantiomeric excess and absolute configuration of amino alcohols. acs.org This method involves the derivatization of the amino alcohol with a fluorine-containing reagent, followed by analysis in the presence of a chiral solvating agent or a chiral metal complex. acs.org The different chemical environments of the fluorine nuclei in the resulting diastereomeric species lead to distinct signals in the 19F NMR spectrum, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for the analysis of chiral molecules. By reacting the amino alcohol with a CD-active sensing agent, the enantiomeric excess can be determined by measuring the intensity of the CD signal. nsf.gov This method has been successfully applied to a wide range of amines and amino alcohols.

Below is an illustrative table of methods used for determining enantiomeric and diastereomeric excess in amino alcohols.

| Method | Principle | Typical Application | Advantages |

| Fluorescence-Based Assay | Formation of fluorescent diastereomeric complexes with distinct emission intensities. | High-throughput screening of chiral amines, amino alcohols, and diols. | High sensitivity, suitable for high-throughput applications. nih.gov |

| 19F NMR Spectroscopy | Derivatization with a fluorinated agent and analysis with a chiral auxiliary, leading to separable signals for enantiomers. | Determination of ee and absolute configuration of amines and alcohols. | Unambiguous correlation of signals to absolute configuration is possible. acs.org |

| Circular Dichroism (CD) Spectroscopy | Formation of a complex with a CD-active probe, where the CD response is proportional to the enantiomeric composition. | Quantitative ee sensing of various chiral small molecules, including amino alcohols. | Fast, practical, and can be used for absolute configuration analysis. nsf.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers or diastereomers on a chiral stationary phase. | Preparative and analytical separation of stereoisomers of a wide range of compounds. | Allows for both quantification and isolation of pure stereoisomers. |

Conformational Preferences and Intermolecular Interactions

The three-dimensional structure and conformational preferences of this compound are largely dictated by the interplay of steric and electronic effects, with intramolecular hydrogen bonding playing a significant role.

The presence of both a hydroxyl (a hydrogen bond donor) and an amino group (a hydrogen bond acceptor and donor) in a 1,2-relationship allows for the formation of an intramolecular hydrogen bond. This interaction, forming a five-membered ring, can significantly stabilize certain conformations. In studies of other trans-aminoalcohols, conformations that allow for intramolecular OH/N hydrogen bonding have been found to be major or exclusive. researchgate.net This suggests that the anti diastereomers of this compound would likely adopt a conformation where the hydroxyl and aminomethyl groups are oriented to facilitate this stabilizing interaction.

Intermolecular interactions are also critical in determining the properties of this compound in condensed phases. The hydroxyl and amino groups can participate in a network of intermolecular hydrogen bonds, leading to self-assembly and influencing physical properties such as melting point and solubility. mdpi.com Furthermore, in a biological context, these groups would be key interaction points with other molecules like proteins. harvard.edu

Influence of Reaction Conditions on Stereochemical Outcome

The synthesis of a specific stereoisomer of this compound would require careful control of reaction conditions to achieve high stereoselectivity. Several asymmetric synthesis strategies are applicable to β-amino alcohols.

Asymmetric Transfer Hydrogenation: The reduction of a corresponding prochiral N-phosphinyl ketimine using a chiral ruthenium catalyst with a β-amino alcohol ligand can yield enantiomerically enriched products. mdpi.com The choice of ligand and reaction conditions, such as temperature and base, can significantly influence the enantiomeric excess of the resulting amine. mdpi.com

Sharpless Asymmetric Aminohydroxylation: This method allows for the direct conversion of an alkene to a β-amino alcohol with high enantioselectivity. diva-portal.org The stereochemical outcome is determined by the chiral ligand used in the osmium-catalyzed reaction.

Radical C-H Amination: A multi-catalytic approach involving a photocatalyst and a chiral copper catalyst can achieve enantioselective radical C-H amination of alcohols to produce chiral β-amino alcohols. nih.gov This method offers a way to form the C-N bond with stereocontrol at a pre-existing carbon framework. nih.gov

The following table illustrates how different reaction parameters can influence the stereochemical outcome in the synthesis of amino alcohols.

| Reaction Parameter | Influence on Stereochemical Outcome | Example |

| Chiral Catalyst/Ligand | The chirality of the catalyst or ligand is often the primary determinant of the product's absolute configuration and enantiomeric excess. | In asymmetric transfer hydrogenation of N-phosphinyl ketimines, the use of (1S,2R)-1-amino-2-indanol as a ligand with a ruthenium catalyst leads to high enantioselectivity. mdpi.com |

| Protecting Group | The size and nature of the protecting group on the nitrogen atom can influence the facial selectivity of a reaction and prevent side reactions like epimerization. | The use of a bulky trityl protecting group on a 1,2-amino alcohol prevents racemization during hydrogen-borrowing alkylation. nih.gov |

| Solvent | The polarity and coordinating ability of the solvent can affect the transition state energies of diastereomeric pathways, thereby influencing the stereoselectivity. | In some catalytic reactions, changing the solvent from dichloromethane (B109758) to hexane (B92381) has been shown to improve the enantiomeric ratio. diva-portal.org |

| Temperature | Lowering the reaction temperature can enhance the energy difference between diastereomeric transition states, often leading to higher stereoselectivity. | In certain asymmetric syntheses, reducing the temperature can lead to improved enantiomeric or diastereomeric ratios. diva-portal.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the molecule's geometry and the distribution of electrons. dergipark.org.tr For 3-(Aminomethyl)-2-hydroxy-3-methylpentanal, these calculations reveal key aspects of its bonding and structure.

Furthermore, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. A smaller gap typically suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups, which can significantly influence the molecule's conformation and reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method/Basis Set |

| HOMO Energy | Data not available | DFT/B3LYP/6-31G(d) |

| LUMO Energy | Data not available | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | Data not available | DFT/B3LYP/6-31G(d) |

| Dipole Moment | Data not available | DFT/B3LYP/6-31G(d) |

Note: Specific values are placeholders and would be determined from actual computational studies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate steps of chemical reactions involving this compound.

By modeling the potential energy surface of a reaction, computational chemists can identify the structures of transition states—the high-energy intermediates that connect reactants and products. Characterizing these transition states is key to understanding the reaction mechanism. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

For reactions involving this compound, such as intramolecular cyclization or its participation in aldol-type reactions, computational models can predict the most favorable reaction pathways by comparing the energy barriers of different possible mechanisms.

The solvent in which a reaction occurs can have a profound impact on its mechanism and rate. Computational models can account for these effects using various approaches, such as implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

These models can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering the energy barriers and potentially favoring one reaction pathway over another. For a polar molecule like this compound, solvent effects are expected to be significant.

Prediction and Rationalization of Stereoselectivity

The stereochemical outcome of a reaction is of paramount importance, particularly in the synthesis of chiral molecules. Computational methods can predict and explain the stereoselectivity of reactions involving this compound. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, researchers can predict which product will be formed preferentially. nih.gov

The enantiomeric ratio can be estimated from the calculated difference in the free energies of the transition states (ΔΔG‡). nih.gov This predictive capability is invaluable for designing stereoselective syntheses. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are in constant motion. Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov

By simulating the movements of all atoms in this compound, MD can explore its conformational landscape, identifying the most stable conformers and the energy barriers for interconversion between them. nih.gov This information is crucial as the reactivity of a molecule can be highly dependent on its conformation. These simulations can reveal how intramolecular hydrogen bonding and steric interactions influence the preferred shapes of the molecule in solution. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the connectivity and stereochemistry of 3-(Aminomethyl)-2-hydroxy-3-methylpentanal.

¹H, ¹³C, and Heteronuclear 2D NMR Techniques

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. Key expected resonances would include a signal for the aldehydic proton, a doublet for the proton on the hydroxyl-bearing carbon, and signals for the aminomethyl protons, the methyl group protons, and the ethyl group protons. The chemical shifts and coupling patterns of these signals would provide crucial information about the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. Expected signals would include a resonance for the carbonyl carbon of the aldehyde, the carbon atoms bonded to the hydroxyl and amino groups, and the aliphatic carbon atoms of the methyl and ethyl substituents.

2D NMR Techniques: Heteronuclear 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to correlate the proton and carbon signals, confirming the complete bonding framework of the molecule. COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aldehydic, hydroxyl-methine, aminomethyl, methyl, and ethyl protons with specific chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for carbonyl, hydroxyl- and amino-substituted carbons, and aliphatic carbons. |

| HSQC | Correlations between directly bonded protons and carbons. |

| HMBC | Correlations between protons and carbons separated by two or three bonds, confirming the overall structure. |

| COSY | Correlations between neighboring protons, establishing the spin systems within the molecule. |

Application of NMR for Stereochemical Assignment

The presence of two stereocenters in this compound (at C2 and C3) means that the molecule can exist as four possible stereoisomers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), could be utilized to determine the relative stereochemistry of the hydroxyl and aminomethyl groups. The spatial proximity of protons on these stereocenters would result in cross-peaks in the NOESY/ROESY spectra, allowing for the assignment of the syn or anti configuration.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms.

Tandem Mass Spectrometry (MS/MS) for Structural Details

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion) and the analysis of the resulting fragment ions. The fragmentation pattern of this compound would be expected to show characteristic losses of small neutral molecules such as water, ammonia (B1221849), and formaldehyde. The analysis of these fragmentation pathways would provide further confirmation of the compound's structure and the connectivity of its functional groups.

| Technique | Expected Information for this compound |

| HRMS | Precise mass of the molecular ion, leading to the determination of the exact elemental formula. |

| MS/MS | Characteristic fragmentation patterns, including losses of H₂O, NH₃, and CH₂O, providing structural confirmation. |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. Key expected vibrational bands would include a strong C=O stretch for the aldehyde, a broad O-H stretch for the alcohol, N-H stretching and bending vibrations for the amine, and C-H stretching and bending vibrations for the aliphatic portions of the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C backbone and symmetric vibrations would be more prominent in the Raman spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aldehyde (C=O) | ~1725 (strong) | ~1725 (weak) |

| Alcohol (O-H) | ~3200-3600 (broad) | ~3200-3600 (weak) |

| Amine (N-H) | ~3300-3500 (medium) | ~3300-3500 (medium) |

| Aliphatic (C-H) | ~2850-3000 (strong) | ~2850-3000 (strong) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography stands as the most definitive method for elucidating the precise three-dimensional arrangement of atoms in a solid-state molecule. nih.govacs.orgnih.govresearchgate.net This powerful technique provides unambiguous proof of molecular connectivity, conformation, and, crucially for chiral molecules, the absolute configuration of its stereogenic centers. purechemistry.orgwikipedia.org

For a molecule such as this compound, which possesses multiple chiral centers, determining the exact spatial orientation of the aminomethyl, hydroxyl, and methyl groups is critical. The process would involve growing a high-quality single crystal of an enantiomerically pure sample of the compound. This crystal is then mounted and exposed to a collimated beam of X-rays. The resulting diffraction pattern of scattered X-rays is collected and analyzed. jst.go.jp

The table below presents hypothetical crystallographic data that could be obtained from an X-ray diffraction experiment on a single crystal of this compound.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C7H15NO2 |

| Formula Weight | 145.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 9.8 Å, c = 14.2 Å |

| Volume | 905.2 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.065 g/cm³ |

| Flack Parameter | 0.05(3) |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an indispensable technique for the separation of stereoisomers and the quantitative assessment of enantiomeric and diastereomeric purity. chiralpedia.comopenochem.org High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. rotachrom.comresearchgate.net The fundamental principle relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. openochem.orgchromatographyonline.com

Given its structure as an amino alcohol, this compound is well-suited for separation on CSPs such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based phases) or derivatized cyclodextrins. researchgate.netsigmaaldrich.com A typical analytical method would involve dissolving a sample of the compound in a suitable solvent and injecting it into an HPLC system equipped with a chiral column.

The separation of the four possible stereoisomers (assuming two chiral centers) would be optimized by adjusting the mobile phase composition (e.g., the ratio of organic modifier like methanol (B129727) or acetonitrile (B52724) to an aqueous buffer), flow rate, and column temperature. The separated isomers are detected as they elute from the column, typically by a UV detector, generating a chromatogram with distinct peaks for each stereoisomer. The area under each peak is proportional to the concentration of that isomer, allowing for the precise calculation of enantiomeric excess (% ee) and diastereomeric excess (% de). openochem.org

The following table illustrates a hypothetical chiral HPLC separation of the stereoisomers of this compound.

| Stereoisomer | Retention Time (min) | Peak Area | Purity Calculation |

|---|---|---|---|

| (2R, 3R) | 8.5 | 9800 | Enantiomeric Excess (Diastereomer 1) = 96.0% |

| (2S, 3S) | 9.2 | 200 | |

| (2R, 3S) | 10.1 | 450 | Enantiomeric Excess (Diastereomer 2) = 10.0% |

| (2S, 3R) | 11.5 | 550 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. hnue.edu.vnlibretexts.org Molecules containing π-bonds or atoms with non-bonding electrons (n-electrons), known as chromophores, can absorb this energy to promote electrons from a ground state orbital to a higher energy, unoccupied orbital. libretexts.org

The structure of this compound contains two primary chromophores: the carbonyl group (C=O) of the aldehyde and the nitrogen atom of the primary amine, which has a lone pair of non-bonding electrons. For a saturated aldehyde, the most characteristic electronic transition is the weak, symmetry-forbidden n → π* transition, which typically occurs at longer wavelengths (around 280-300 nm). jove.compharmatutor.org The amine group exhibits an n → σ* transition, which occurs at a much shorter wavelength, often below the 200 nm cutoff of standard spectrophotometers. hnue.edu.vn

UV-Vis spectroscopy is also a valuable tool for studying the formation of metal-ligand complexes. numberanalytics.comlibretexts.org The aminomethyl and hydroxy groups of this compound can act as a bidentate chelating ligand for various metal ions. Upon coordination to a metal ion (e.g., Cu²⁺), the electronic environment of the chromophores is altered, resulting in a shift of the absorption bands (typically a bathochromic or red shift to longer wavelengths). By monitoring changes in the absorbance as a function of metal ion concentration, the stoichiometry and stability constants of the resulting complex can be determined. rsc.orgresearchgate.net

The table below provides hypothetical UV-Vis absorption data for the compound and its potential complex with a metal ion.

| Species | Transition | λmax (nm) | Molar Absorptivity, ε (M⁻¹cm⁻¹) |

|---|---|---|---|

| This compound | n → π* (C=O) | 285 | 18 |

| [Cu(II)-(Compound)] Complex | Ligand-to-Metal Charge Transfer (LMCT) | 350 | 2500 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Applications in Complex Chemical Synthesis

Role as Chiral Building Blocks and Synthons

There is no available information in the searched scientific literature detailing the role of 3-(Aminomethyl)-2-hydroxy-3-methylpentanal as a chiral building block or synthon in organic synthesis.

Precursors for α-Hydroxy-β-Amino Acid Derivatives

No published research could be found that describes the use of this compound as a precursor for the synthesis of α-hydroxy-β-amino acid derivatives.

Utility in the Development of New Catalytic Systems and Ligands

There is no information available in the searched literature regarding the utility of this compound in the development of new catalytic systems or as a ligand.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-(Aminomethyl)-2-hydroxy-3-methylpentanal, and what methodologies can address steric hindrance and functional group reactivity?

- The compound’s branched structure (3-methyl and 3-aminomethyl groups) creates steric hindrance, complicating regioselective synthesis. A stepwise approach is recommended:

- Step 1: Protect the aldehyde group (e.g., acetal formation) to prevent unwanted nucleophilic additions during subsequent reactions .

- Step 2: Introduce the aminomethyl group via reductive amination of a ketone intermediate, using NaBHCN or H/Pd-C .

- Step 3: Deprotect the aldehyde and hydroxyl groups under mild acidic conditions (e.g., dilute HCl) to retain structural integrity .

- Analytical validation: Monitor reaction progress via -NMR for aldehyde proton disappearance (~9-10 ppm) and reappearance post-deprotection .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Experimental design:

- pH stability: Dissolve the compound in buffers (pH 2–10) and analyze degradation via HPLC at 25°C and 40°C over 72 hours. The aldehyde group is prone to nucleophilic attack at high pH, while the hydroxyl group may esterify under acidic conditions .

- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Key findings from analogous aldehydes: 3-Ethylpentanal degrades rapidly above 40°C, forming Schiff bases via amine-aldehyde interactions .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of this compound synthesis, particularly for chiral centers at C2 and C3?

- Methodology:

- Use density functional theory (DFT) to calculate energy barriers for diastereomer formation during reductive amination.

- Compare predicted -NMR chemical shifts with experimental data to validate stereochemistry .

- Case study: For (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, DFT simulations aligned with observed -NMR shifts (δ 55–60 ppm for C2 and C3) .

Q. What contradictions exist in reported spectroscopic data for structurally similar compounds, and how can they be resolved for accurate identification?

- Contradiction: In 3-hydroxy-2-methylpentanoic acid, -NMR signals for hydroxyl protons vary widely (δ 1.5–2.5 ppm) depending on solvent polarity and hydrogen bonding .

- Resolution:

- Standardize solvent conditions (e.g., DMSO-d) and temperature.

- Use 2D NMR (HSQC, HMBC) to confirm correlations between hydroxyl protons and adjacent carbons .

Q. What strategies mitigate unwanted side reactions (e.g., imine formation) during biological activity assays of this compound?

- Experimental adjustments:

- Add stabilizing agents like EDTA to chelate metal ions that catalyze imine formation.

- Conduct assays in buffered solutions (pH 6–7) to minimize aldehyde reactivity .

- Case study: 2-(Aminomethyl)phenol showed reduced side reactions in PBS buffer (pH 6.5) with 0.1 mM EDTA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.